N-(3-bromobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

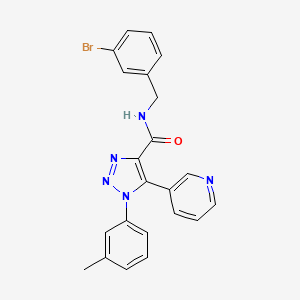

N-(3-bromobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound with a 1,2,3-triazole core substituted at three critical positions:

- Position 1: A meta-methylphenyl (m-tolyl) group, which enhances lipophilicity and aromatic interactions.

- Carboxamide side chain: A 3-bromobenzyl group, which may influence steric bulk and halogen-mediated binding (e.g., bromine’s polarizability in hydrophobic pockets).

This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents, due to the triazole’s stability and versatility in forming intermolecular interactions .

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN5O/c1-15-5-2-9-19(11-15)28-21(17-7-4-10-24-14-17)20(26-27-28)22(29)25-13-16-6-3-8-18(23)12-16/h2-12,14H,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXGVTZKMUMEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Br)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential applications in medicinal chemistry.

Structure and Synthesis

The compound features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms. The synthesis of similar triazole derivatives often involves click chemistry, particularly the Huisgen reaction, which allows for the efficient formation of the triazole moiety.

Biological Activity Overview

-

Antiviral Activity :

- Triazole-containing compounds have shown promising antiviral properties. For instance, compounds similar to this compound have been reported to inhibit viral proteases, which are crucial for viral replication. A study highlighted that indole derivatives with a similar structure exhibited IC50 values as low as 320 nM against Zika virus protease (ZVpro) .

-

Anticancer Properties :

- The 1,2,3-triazole scaffold has been linked to anticancer activity. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, certain triazole derivatives demonstrated IC50 values ranging from 0.97 μM to 34.46 μM against lung cancer cell lines . The mechanism often involves inhibition of topoisomerase II and induction of apoptosis .

-

Antimicrobial Activity :

- Triazoles are also recognized for their antibacterial and antifungal properties. A review summarized various studies showing that triazole derivatives exhibit significant activity against a range of bacterial strains . The incorporation of different substituents on the triazole ring can enhance this activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Various studies have explored how modifications to the triazole ring and adjacent substituents affect potency:

Case Studies

Case Study 1: Antiviral Activity

In a study focusing on antiviral agents, a series of triazole derivatives were synthesized and evaluated for their ability to inhibit Zika virus protease. Among these, compounds with specific substitutions on the triazole ring showed IC50 values significantly lower than those of traditional antiviral drugs.

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer effects of various 1,2,3-triazole derivatives against A549 lung cancer cells. The results showed that certain compounds could induce apoptosis more effectively than established chemotherapeutics like cisplatin .

Comparison with Similar Compounds

Position 1 Modifications

- Compound I (CSD refcode ZIPSEY): Features a 4-chlorophenyl group at position 1 and a hydroxypropan-2-yl side chain.

- Compound III (LOHWIP): Incorporates a quinolin-4-yl group at position 1. The extended aromatic system enhances π-π stacking but increases molecular weight, possibly affecting bioavailability .

Position 5 Modifications

- Compound 10 (): Replaces pyridin-3-yl with a trifluoromethyl group.

Carboxamide Side Chain Modifications

Halogen-Substituted Benzyl Groups

- N-(4-chlorophenethyl) analogue (CAS 1251581-63-1): Replaces 3-bromobenzyl with a 4-chlorophenethyl chain. The ethyl linker increases flexibility, which may enhance binding to conformational dynamic targets .

- N-(3-chloro-4-fluorobenzyl) analogue (CAS 1251669-66-5): Introduces fluorine at the benzyl group. Fluorine’s small size and high electronegativity improve membrane permeability but may reduce halogen-bonding strength compared to bromine .

Heterocyclic Side Chains

- Compound II (LELHOB): Features an oxazolylmethyl side chain.

Anticancer Activity

- Compound 10 (): Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. The trifluoromethyl group likely enhances cellular uptake but may reduce selectivity compared to pyridin-3-yl .

- Ethyl 1-phenyl-5-(pyridin-3-yl)triazole-4-carboxylate (): Shows 70.94% GP against NCI-H522, suggesting pyridin-3-yl contributes to activity. The carboxamide-to-ester substitution in the target compound may improve stability .

Kinase Inhibition

- c-Met inhibitor (): A 4-chlorophenyl-triazole-carboxamide derivative inhibits c-Met kinase, inducing apoptosis in tumor lines. The target compound’s bromobenzyl group may enhance hydrophobic interactions in kinase ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.